molecular formula C11H14O5 B589712 Vanillylmandelic Acid Ethyl Ester CAS No. 52058-11-4

Vanillylmandelic Acid Ethyl Ester

Cat. No.: B589712
CAS No.: 52058-11-4
M. Wt: 226.228
InChI Key: JANQOURSKMXOPR-UHFFFAOYSA-N
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Description

Vanillylmandelic Acid Ethyl Ester is an organic compound with the molecular formula C11H14O5. It is a derivative of vanillylmandelic acid, which is a metabolite of catecholamines such as epinephrine and norepinephrine. This compound is characterized by the presence of an ester functional group, which is formed by the reaction of vanillylmandelic acid with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vanillylmandelic Acid Ethyl Ester can be synthesized through esterification, a reaction between vanillylmandelic acid and ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ester bond. Concentrated sulfuric acid is commonly used as the catalyst for this reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Vanillylmandelic Acid Ethyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Vanillylmandelic acid and ethanol.

    Oxidation: Various oxidation products depending on the specific conditions.

    Reduction: Alcohol derivatives of the original ester.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Vanillylmandelic Acid Ethyl Ester involves its metabolism and interaction with various enzymes and receptors in the body. As a metabolite of catecholamines, it is involved in the degradation pathways of epinephrine and norepinephrine. The compound is excreted in the urine and can be measured to assess catecholamine metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vanillylmandelic Acid Ethyl Ester is unique due to its specific ester functional group, which imparts different chemical properties compared to its parent compound, vanillylmandelic acid. This ester group makes it more lipophilic and alters its reactivity in chemical reactions.

Properties

IUPAC Name

ethyl 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-8(12)9(6-7)15-2/h4-6,10,12-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANQOURSKMXOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858557
Record name Ethyl hydroxy(4-hydroxy-3-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52058-11-4
Record name Ethyl hydroxy(4-hydroxy-3-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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